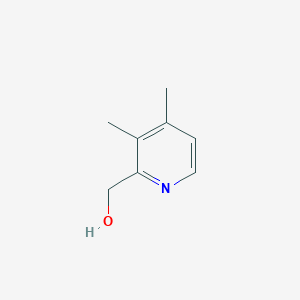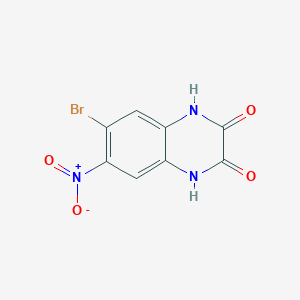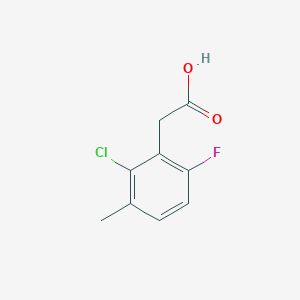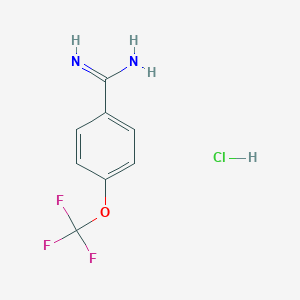
4-(Trifluoromethoxy)benzamidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(Trifluoromethoxy)benzamidine hydrochloride involves cyclo-condensation reactions. For example, the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines from β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride has been reported, highlighting the versatility of trifluoromethyl-containing compounds in organic synthesis (Zanatta et al., 1998).
Molecular Structure Analysis
The molecular and crystal structures of compounds related to 4-(Trifluoromethoxy)benzamidine hydrochloride have been determined by X-ray crystallography. For instance, the structure of N-(1,2,4-triazol-5-yl)benzamidine and its hydrochloride has been elucidated, providing insight into the molecular configurations and intermolecular hydrogen bonds that stabilize these compounds (Kurella et al., 1992).
Chemical Reactions and Properties
Trifluoromethyl groups in compounds like 4-(Trifluoromethoxy)benzamidine hydrochloride exhibit unique reactivity. For example, the synthesis of 1,5-fused 1,2,4-triazoles from N-heteroaryl benzamidines using trichloroisocyanuric acid demonstrates the potential for direct metal-free oxidative N–N bond formation, showcasing the chemical versatility of trifluoromethyl-containing compounds (Bhatt et al., 2019).
Physical Properties Analysis
The physical properties of compounds related to 4-(Trifluoromethoxy)benzamidine hydrochloride, such as solubility and crystallinity, are influenced by their molecular structure. For instance, studies on similar compounds have shown variations in solubility and crystal packing, which are crucial for understanding their behavior in different environments (Kara et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 4-(Trifluoromethoxy)benzamidine hydrochloride derivatives, are significant for their potential applications. Research on related compounds has explored various chemical transformations, highlighting the role of the trifluoromethyl group in facilitating diverse reactions (Jana et al., 2015).
科学的研究の応用
Novel Pyrimidine Derivatives
Researchers have utilized benzamidine derivatives, including compounds similar to 4-(trifluoromethoxy)benzamidine hydrochloride, in the synthesis of novel pyrimidine derivatives. These chemical reactions, aimed at expanding the π-conjugated chains of pyrimidines, have potential applications in developing new materials and pharmaceuticals with enhanced properties. For instance, the reactions of various benzamidine hydrochlorides with chalcones have led to the formation of 2,4,6-triarylpyrimidines, demonstrating the versatility of benzamidine derivatives in organic synthesis (Harutyunyan et al., 2020).
Trifluoromethoxylation Reagents
The synthesis and application of trifluoromethoxylation reagents highlight the importance of the trifluoromethoxy group in introducing fluorine into organic molecules. This process is crucial for developing compounds with desired pharmacological and biological properties. A study on the preparation of an isolable pyridinium trifluoromethoxide salt from reactions involving trifluoromethoxy derivatives provides insights into the nucleophilic trifluoromethoxylation process, showcasing the relevance of trifluoromethoxy compounds in synthesizing trifluoromethyl ethers (Duran-Camacho et al., 2021).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
The trifluoromethoxy group's incorporation into aromatic compounds poses significant challenges in organic chemistry due to the group's reactivity and the harsh conditions required for its introduction. A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives using Togni reagent II demonstrates the group's utility in creating compounds with potential applications in drug discovery and material science. This synthesis method offers a more accessible approach to introducing the trifluoromethoxy group into aromatic compounds, potentially leading to new pharmaceuticals and functional materials (Feng & Ngai, 2016).
Safety and Hazards
“4-(Trifluoromethoxy)benzamidine hydrochloride” may cause skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If ingested, it is advised not to induce vomiting .
特性
IUPAC Name |
4-(trifluoromethoxy)benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLOKJSAFAEHRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzamidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
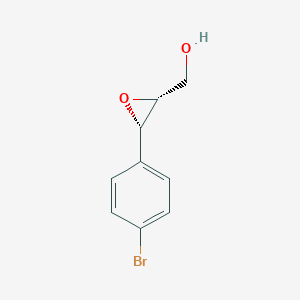
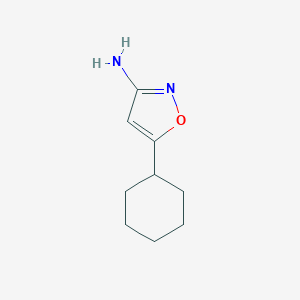
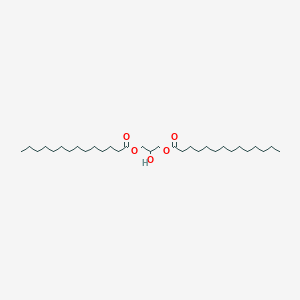

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)
